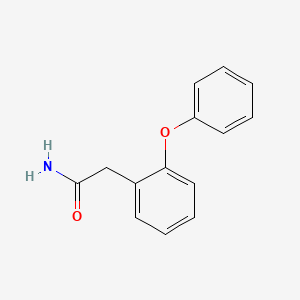

2-(2-Phenoxyphenyl)acetamide

Description

Significance of Acetamide-Based Chemical Scaffolds in Research

The acetamide (B32628) group is a fundamental functional group in organic chemistry, yet its presence in a molecule can impart significant biological properties. Acetamide-based chemical scaffolds are prevalent in medicinal chemistry due to their ability to form stable amide bonds and participate in hydrogen bonding interactions with biological targets. archivepp.com This has led to their incorporation into a wide array of therapeutic agents.

Recent research continues to highlight the versatility of the acetamide scaffold. For instance, novel acetamide derivatives of chalcone (B49325) have been designed and synthesized, demonstrating significant cytotoxicity against triple-negative breast cancer cells. nih.govchemrxiv.org These compounds have been shown to induce apoptosis through the upregulation of reactive oxygen species and the disruption of mitochondrial membrane potential. nih.govchemrxiv.org Furthermore, the development of acetamide-sulfonamide conjugates has yielded promising urease inhibitors, which are of interest for their potential therapeutic applications. nih.gov The adaptability of the acetamide moiety allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. archivepp.comontosight.ai

Overview of Phenoxyphenyl Motifs in Chemical Biology

The phenoxyphenyl motif, consisting of two phenyl rings linked by an ether bond, is another structurally significant component in the design of biologically active compounds. This motif can influence a molecule's conformational flexibility and its ability to interact with hydrophobic pockets in target proteins. The presence of the phenoxyphenyl group has been associated with a range of pharmacological activities.

In the field of agrochemicals, for example, certain phenoxyphenyl derivatives have been investigated for their fungicidal properties. fao.orgacs.org Specifically, (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide was identified as a potent fungicide for rice diseases. acs.orgresearchgate.net In medicinal chemistry, the phenoxyphenyl scaffold is a key feature in the development of imaging agents for positron emission tomography (PET). evitachem.comsnmjournals.org For instance, N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide has been utilized as a PET imaging agent to visualize the translocator protein (TSPO), a biomarker for neuroinflammation in conditions like Alzheimer's disease. evitachem.comsnmjournals.org The phenoxyphenyl group can also be found in compounds designed as kinase inhibitors for potential cancer therapies. ontosight.ai

Historical Development and Initial Academic Interest in 2-(2-Phenoxyphenyl)acetamide and its Analogues

Direct historical accounts and extensive early research specifically focused on this compound are not prominently documented in publicly available literature. However, the academic interest in this compound can be inferred from the research conducted on its close analogues, which began to appear in scientific literature from the mid-1990s.

Initial interest in related structures seems to have emerged from the agricultural sector, with a 1995 study detailing the synthesis and fungicidal activities of a series of phenoxyphenyl alkoxyiminoacetamide derivatives. acs.org This research identified (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide as a promising candidate fungicide. acs.org

Subsequent research expanded into the medicinal chemistry domain. In the early 2000s, interest grew in phenoxyphenyl derivatives as ligands for the peripheral-type benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO). nih.gov This led to the development of various radiolabeled analogues for use in PET imaging to study neuroinflammation. nih.govradiologykey.com For example, the synthesis and evaluation of compounds like N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) and its derivatives for imaging TSPO highlighted the utility of the N-(2-phenoxyphenyl)acetamide core structure. nih.gov

More recent research has continued to explore the potential of this scaffold in areas such as oncology, with studies on chalcone acetamide derivatives, and in the development of inhibitors for various enzymes. nih.govvulcanchem.com

Scope and Objectives of Research Endeavors on the Compound

Given the limited direct research on this compound, the scope and objectives of research endeavors can be largely extrapolated from the studies conducted on its analogues. The primary goals of synthesizing and investigating this class of compounds appear to be centered on the exploration of their biological activities for potential applications in agriculture and medicine.

A significant area of research has been the investigation of the fungicidal properties of related compounds. Studies have systematically explored how different substituents on the phenoxyphenyl and acetamide moieties affect the antifungal activity, with the aim of developing effective agents against plant diseases. fao.orgacs.org

Another major focus has been the development of neuroimaging agents . The N-(2-phenoxyphenyl)acetamide scaffold has proven to be a valuable template for creating high-affinity ligands for the translocator protein (TSPO). snmjournals.orgnih.gov Research objectives in this area include the synthesis of novel radiolabeled derivatives with improved properties for PET and SPECT imaging of neuroinflammation in neurodegenerative diseases. nih.gov

The exploration of anticancer properties is also a key research direction. Analogues of this compound have been investigated for their potential to inhibit cancer cell growth. nih.govvulcanchem.com For example, some related compounds have been shown to induce apoptosis in cancer cells. vulcanchem.com The objective of this research is to identify new lead compounds for the development of novel cancer therapies.

Furthermore, there is an interest in the potential for these compounds to act as enzyme inhibitors . For instance, structural analogues have been studied for their ability to inhibit SIRT2, a target in neurodegenerative diseases and cancer. vulcanchem.com

The synthesis of this compound and its derivatives is often a starting point for establishing structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers aim to understand how different functional groups contribute to the observed biological activity, which can guide the design of more potent and selective compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62551-13-7 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-(2-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C14H13NO2/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,15,16) |

InChI Key |

ZLOWPOSPVLIICK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2 2 Phenoxyphenyl Acetamide

Retrosynthetic Analysis of the 2-(2-Phenoxyphenyl)acetamide Core Structure

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to key precursors. The most logical disconnections are at the amide bond and the ether linkage.

Amide Bond Disconnection: This approach disconnects the molecule into 2-phenoxyaniline (B124666) and an acetyl equivalent. This is a common and straightforward strategy in amide synthesis.

Ether Linkage Disconnection: This alternative approach involves the cleavage of the phenyl ether bond, leading to 2-aminophenol (B121084) and a phenylating agent. This route is generally more complex due to the challenges associated with selective ether synthesis.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Conventional Synthetic Pathways to this compound

Traditional methods for synthesizing this compound primarily rely on the formation of the amide bond as the final key step.

Detailed Reaction Mechanisms and Stereochemical Considerations

The most common conventional synthesis involves the acylation of 2-phenoxyaniline with a suitable acetylating agent. A typical procedure involves the reaction of 2-phenoxyaniline with 2-chloroacetyl chloride. chemicalbook.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-phenoxyaniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the desired acetamide (B32628).

Stereochemical considerations are generally not a primary concern in the synthesis of the core structure of this compound, as it does not possess any chiral centers. However, if chiral precursors or catalysts were employed in the synthesis of analogues, the stereochemical outcome would need to be carefully controlled.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis can be significantly influenced by the choice of reagents and reaction conditions.

Table 1: Optimization of Reaction Conditions

| Parameter | Variation | Effect on Yield and Purity |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (B52724) | DCM is a common choice, offering good solubility for the reactants. vulcanchem.com |

| Base | Triethylamine, N,N-diisopropylethylamine (DIPEA), Potassium carbonate | A base is often required to neutralize the HCl byproduct of the reaction. vulcanchem.comresearchgate.net |

| Temperature | Room temperature to reflux | The reaction is often carried out at room temperature to avoid side reactions. researchgate.net |

The selection of the acetylating agent is also crucial. While 2-chloroacetyl chloride is commonly used, other reagents like acetic anhydride (B1165640) or acetyl chloride can also be employed. The choice depends on the reactivity of the starting materials and the desired reaction conditions.

Exploration of Precursors and Intermediate Synthesis

The key precursor for the most direct synthetic route is 2-phenoxyaniline. This intermediate can be synthesized through several methods, including the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with an alcohol or amine. wikipedia.orgorganic-chemistry.orgslideshare.net In this case, 2-aminophenol would be reacted with a phenyl halide in the presence of a copper catalyst. wikipedia.org This method often requires high temperatures.

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction offers milder conditions and a broader substrate scope compared to the Ullmann condensation. wikipedia.org The synthesis of 2-phenoxyaniline via a Buchwald-Hartwig type reaction would involve the coupling of an appropriate aryl halide and an amine.

Modern Synthetic Advancements for this compound Analogues

Recent advancements in synthetic chemistry have provided more efficient and environmentally friendly methods for the synthesis of acetamide derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. iosrphr.orgoatext.comirjmets.com This method can lead to significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. iosrphr.org For the synthesis of this compound analogues, microwave irradiation can be applied to the amidation step, potentially leading to a more efficient process. iosrphr.orgresearchgate.net Research has shown that microwave-assisted synthesis can be effective for the preparation of various N-phenyl acetamide derivatives, suggesting its applicability for the title compound. iosrphr.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Often higher |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent | Often reduced |

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound primarily targets the amidation of its precursor, 2-(2-phenoxyphenyl)acetic acid. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Alternative Solvents and Reaction Conditions:

Traditional amide synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of more benign alternatives. Water, due to its non-toxicity and availability, is an ideal green solvent, although its use can be challenging for reactants with low aqueous solubility. neuroquantology.com Bio-based solvents, derived from renewable resources like plants, offer a biodegradable and less toxic option. neuroquantology.com For instance, Cyrene (dihydrolevoglucosenone), produced from biomass, is a biodegradable and non-toxic alternative to many conventional solvents. rsc.org Another green solvent, cyclopentyl methyl ether (CPME), is noted for being a safer alternative to many common organic solvents and has been successfully used in enzymatic amidation reactions. nih.gov

Microwave-assisted organic synthesis (MAOS) represents a significant green chemistry tool. A method for direct amidation of carboxylic acids with amines using silica (B1680970) gel as a solid support under microwave irradiation has been developed, offering a substantial improvement over traditional heating methods in terms of reaction time and efficiency. rsc.org This solvent-free approach further enhances its environmental credentials. rsc.orgmdpi.com

Biocatalysis:

Enzyme-catalyzed synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. unimi.itresearchgate.net For the synthesis of this compound, the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for the direct amidation of 2-(2-phenoxyphenyl)acetic acid presents a promising green route. nih.gov CALB has been shown to be an effective biocatalyst for the amidation of various carboxylic acids and amines in green solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. nih.gov This enzymatic method avoids the use of hazardous coupling reagents and operates under mild conditions, significantly reducing the environmental impact. nih.govrsc.org

Table 1: Comparison of Green Synthesis Approaches for Amidation

| Approach | Key Features | Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis (on Silica Gel) | Solvent-free conditions, rapid heating. rsc.org | Reduced reaction times, energy efficiency, minimal waste. rsc.orgmdpi.com | Optimization of microwave parameters for specific substrates. |

| Biocatalysis (e.g., CALB) | Use of enzymes in green solvents. nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst. nih.govrsc.org | Enzyme stability and cost, potential for lower reaction rates. |

| Green Solvents (e.g., Cyrene, CPME) | Replacement of hazardous solvents with sustainable alternatives. neuroquantology.comrsc.org | Reduced toxicity and environmental impact, potential for improved safety. neuroquantology.comrsc.orgnih.gov | Solubility of reactants, compatibility with reaction conditions. |

Catalytic Methods for Improved Efficiency and Selectivity

The development of catalytic methods for the direct amidation of carboxylic acids with amines is a key area of research, aiming to replace stoichiometric activating agents that generate significant waste. researchgate.netresearchgate.net These catalytic approaches are highly relevant for the synthesis of this compound from 2-(2-phenoxyphenyl)acetic acid.

Metal-Based Catalysis:

Several metal-based catalysts have been shown to be effective for direct amidation.

Iron Catalysis: An iron-catalyzed direct acylation of amines with carboxylic acids has been developed using Fe(acac)₃ in the presence of oxygen. This method is noted for its use of an inexpensive and environmentally benign metal. rsc.org

Nickel Catalysis: Nickel(II) chloride (NiCl₂) has been used as a catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines, providing moderate to excellent yields. The catalyst can also be recycled. nih.gov

Zirconium Catalysis: Zirconium(IV) chloride (ZrCl₄) and other zirconium-based catalysts have been employed for direct amide formation, often requiring anhydrous conditions. acs.orgmdpi.com

Boron-Based Catalysis:

Boronic acids have emerged as effective and attractive catalysts for direct amidation due to their low toxicity, stability, and affordability. researchgate.net The mechanism is believed to involve the formation of an acylboronate intermediate, which is more reactive towards amines. These reactions often require the removal of water, which can be achieved azeotropically or with molecular sieves. ucl.ac.uk

Table 2: Overview of Catalytic Methods for Amidation

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Iron | Fe(acac)₃ | Diethyl carbonate, O₂, 100 °C. rsc.org | Inexpensive, environmentally benign metal. rsc.org | May require an oxidant. |

| Nickel | NiCl₂ | Toluene, 110 °C. nih.gov | Recyclable catalyst, good yields. nih.gov | Elevated temperatures required. |

| Zirconium | ZrCl₄ | Anhydrous conditions. acs.orgmdpi.com | Effective for various substrates. mdpi.com | Sensitivity to water. |

| Boron | Phenylboronic Acid | Toluene, reflux with water removal. ucl.ac.uk | Low toxicity, stable, affordable. researchgate.net | Requires dehydrating conditions. |

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from laboratory to research-scale (gram to kilogram) quantities introduces several challenges that need to be addressed for a robust and reproducible process.

A common synthetic route proceeds via the amidation of 2-(2-phenoxyphenyl)acetic acid. The synthesis of this precursor, for instance from 2-phenoxybenzoic acid, is a critical initial step. researchgate.net The subsequent amidation reaction is the focal point for scale-up considerations.

When using catalytic methods that require water removal, the use of molecular sieves, while convenient on a small scale, becomes impractical for larger quantities due to the large volumes required and difficulties in handling. Azeotropic distillation using a Dean-Stark apparatus is a more viable option for water removal on a larger scale. ucl.ac.uk

The choice of solvent is crucial. While green solvents are preferable, their physical properties, such as boiling point and ability to form an azeotrope with water, must be suitable for the reaction and subsequent work-up. The purification of the final product on a larger scale often favors crystallization over chromatography, which is less economical and generates more waste. Therefore, the reaction conditions should be optimized to minimize the formation of by-products and facilitate easy isolation of a pure product.

Continuous flow technology offers a promising alternative for scaling up amide synthesis. It allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher productivity and safer operation, especially for exothermic reactions. researchgate.net The investigation of DABAL-Me3 promoted amide synthesis has demonstrated successful scale-up to the 100-gram scale in batch reactors and potential for even larger scales using continuous flow. researchgate.net

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2 2 Phenoxyphenyl Acetamide Scaffolds

Rational Design Principles for 2-(2-Phenoxyphenyl)acetamide Derivatives

The rational design of this compound derivatives is a multifaceted process aimed at enhancing their biological activity, selectivity, and pharmacokinetic properties. This involves strategic modifications of the core structure, including the acetamide (B32628) moiety and the aromatic rings, as well as the exploration of bioisosteric replacements to fine-tune the molecule's characteristics.

Strategic Modifications of the Acetamide Moiety

The acetamide moiety of the this compound scaffold is a critical pharmacophoric element that actively participates in target binding. Strategic modifications of this group have been a key focus in optimizing the biological activity of these compounds. The amide bond itself is a crucial feature in many biologically active molecules, and its modification can significantly impact a compound's properties. ctppc.org

One common strategy involves the N-substitution of the acetamide group. The introduction of various substituents on the nitrogen atom can influence the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, thereby affecting its interaction with biological targets. For instance, in a series of 2-phenoxy-N-phenylacetamide derivatives, the nature of the substituent on the N-phenyl ring was found to be crucial for their activity as hypoxia-inducible factor-1 (HIF-1) inhibitors. nih.gov

Another approach involves the replacement of the primary amide with secondary or tertiary amides, or even with different functional groups altogether. These modifications can alter the molecule's metabolic stability and ability to cross cell membranes. The rationale behind these modifications often stems from a desire to improve drug-like properties, such as increasing solubility or reducing susceptibility to enzymatic degradation. benthamscience.com

The following table summarizes some of the strategic modifications of the acetamide moiety and their intended effects:

| Modification | Rationale | Potential Effects |

| N-Alkylation/Arylation | Modulate lipophilicity and steric interactions | Altered binding affinity and selectivity |

| Conversion to secondary/tertiary amides | Increase metabolic stability | Improved pharmacokinetic profile |

| Replacement with bioisosteres | Fine-tune electronic and steric properties | Enhanced biological activity and reduced toxicity |

Substituent Effects on Phenoxy and Phenyl Rings

Quantitative Structure-Activity Relationship (QSAR) studies on 2-phenoxy-N-substituted acetamide analogues have demonstrated the importance of specific descriptors related to the substituents on the aromatic rings for their biological activity. nih.gov For example, in the development of anti-inflammatory agents based on the related (2-phenoxyphenyl)acetic acid scaffold, it was found that halogen substitution on the phenoxy ring significantly enhanced activity. nih.gov Specifically, the presence of chloro and fluoro groups has been shown to be favorable for various biological activities in phenoxy acetamide derivatives. nih.govresearchgate.net

The position of the substituents is also critical. Ortho, meta, and para substitutions can lead to distinct electronic and steric environments, which in turn can result in different binding modes and potencies. For instance, in a series of phenoxy acetic acid derivatives designed as selective COX-2 inhibitors, para-substitution on the phenyl ring with a chloro group led to superior inhibitory effects. mdpi.com

The table below illustrates the influence of different substituents on the phenoxy and phenyl rings:

| Ring | Substituent Type | Position | Observed Effects on Activity |

| Phenoxy | Halogen (e.g., Cl, F) | Ortho, Para | Enhanced anti-inflammatory and anticancer activity nih.govresearchgate.net |

| Phenoxy | Electron-donating (e.g., OCH3) | Para | Can influence binding affinity |

| Phenyl | Electron-withdrawing (e.g., NO2) | Para | Potent antitubercular activity mdpi.com |

| Phenyl | Halogen (e.g., Cl) | Para | Superior COX-2 inhibitory effects mdpi.com |

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. ctppc.orgu-tokyo.ac.jp In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule, including the amide bond, the ether linkage, and the aromatic rings.

For the amide moiety, bioisosteres such as tetrazoles or other five-membered heterocycles can be introduced to mimic the hydrogen bonding and electronic characteristics of the amide while potentially offering improved metabolic stability. chem-space.com The ether linkage (-O-) can be replaced by other divalent groups like -S-, -CH2-, or -NH- to explore different conformational possibilities and interactions with the target.

The phenyl rings themselves can be replaced by various heterocyclic rings. This "scaffold hopping" approach can lead to novel chemical entities with improved properties. For example, replacing a phenyl ring with a pyridine or other heteroaromatic ring can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile. nih.gov

The following table provides examples of potential bioisosteric replacements for different moieties within the this compound scaffold:

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Acetamide (-CONH2) | Tetrazole, Oxadiazole, Triazole | Improved metabolic stability, altered pKa |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Modified bond angles and conformational flexibility |

| Phenyl Ring | Pyridine, Thiophene, Furan | Introduction of heteroatoms for new interactions, improved solubility |

Synthesis and Characterization of Diverse this compound Analogues

The synthesis of a diverse range of this compound analogues is crucial for comprehensive SAR studies. This often involves the development of efficient and flexible synthetic routes that allow for the introduction of various substituents and structural modifications.

A common synthetic approach involves the reaction of a substituted 2-phenoxyphenol with a haloacetamide derivative. Alternatively, the corresponding 2-phenoxyphenylacetic acid can be activated and coupled with a variety of amines to generate a library of N-substituted derivatives. nih.gov The synthesis of the parent 2-(2-formylphenoxy)acetamide has been reported via the reaction of salicylaldehyde with 2-chloroacetamide in the presence of a weak base. researchgate.net

Parallel Synthesis and Combinatorial Library Generation

To accelerate the drug discovery process, parallel synthesis and combinatorial chemistry techniques are often employed to generate large libraries of related compounds for high-throughput screening. uniroma1.itimperial.ac.uk These approaches allow for the rapid synthesis of a multitude of derivatives by systematically combining different building blocks. ijpsr.com

In the context of this compound, a combinatorial library can be generated by reacting a common 2-(2-phenoxyphenyl)acetic acid intermediate with a diverse set of amines. Similarly, a variety of substituted phenols can be reacted with a common haloacetamide building block. Solid-phase organic synthesis (SPOS) is a particularly powerful tool for generating such libraries, as it simplifies the purification process and allows for automation. researchgate.net The "mix and split" strategy is another combinatorial approach that can be used to generate large numbers of compounds in a few reaction steps. imperial.ac.uk

The design of these libraries is often guided by computational methods to ensure chemical diversity and to focus on regions of chemical space that are likely to yield active compounds. researchgate.net

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of the this compound scaffold is essential for introducing specific modifications without affecting other reactive sites in the molecule. Chemo- and regioselective reactions allow for precise control over the synthetic outcome.

For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents at specific positions on the aromatic rings with high regioselectivity. The development of chemo- and regioselective methods for the functionalization of complex molecules is an active area of research. nih.gov Such strategies are crucial for the efficient synthesis of analogues with well-defined structures, which is a prerequisite for reliable SAR studies.

Elucidation of Structure-Activity Relationships (SAR)

The substitution pattern on both the phenoxy and phenyl rings of the this compound scaffold, as well as modifications to the acetamide linker, plays a critical role in modulating biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on related 2-phenoxy-N-phenylacetamide derivatives have provided significant insights into the nature of these interactions.

A 3D-QSAR study highlighted the importance of steric, hydrophobic, and electrostatic fields in determining the activity of these compounds. The generated models, which showed good correlative and predictive capabilities, suggest that the spatial arrangement and electronic nature of substituents are crucial for optimal target engagement. For instance, the molecular field analysis in one study pointed towards specific regions where steric bulk is either favored or disfavored, and where electrostatic interactions (positive or negative) enhance activity.

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, systematic modifications to different regions of a similar scaffold revealed that substitutions were most well-tolerated in the "eastern region" of the molecule. This suggests that this part of the molecule may be more exposed to the solvent or a less sterically hindered part of the binding pocket. Conversely, other regions of the scaffold were found to be more sensitive to modifications, indicating a tighter and more specific interaction with the target.

The electronic nature of substituents also has a profound impact. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, influencing its ability to form hydrogen bonds, pi-pi stacking interactions, or other non-covalent interactions with the target protein. For example, in a study of 2-phenoxybenzamide derivatives with antiplasmodial activity, the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly influenced both the desired biological activity and cytotoxicity. nih.gov This underscores the delicate balance required between enhancing potency and maintaining a favorable safety profile.

The following table summarizes the impact of various substitutions on the activity of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogues, which share a related structural motif.

| Modification Region | Substituent | Observed Effect on Activity |

| "Eastern Region" | Various substitutions | Generally well-tolerated, suggesting this region is less critical for direct binding interactions. |

| "Western Region" | Modifications to the phenoxy ring | More sensitive to changes, indicating a key role in target recognition. |

| Linker | Alterations to the acetamide group | Often leads to a significant loss of activity, highlighting its importance in maintaining the correct orientation of the two aryl rings. |

| "Southern Region" | Substitutions on the N-phenyl ring | A mix of effects, with some substituents enhancing potency while others diminish it. |

This table is a generalized representation based on SAR trends observed in related acetamide scaffolds.

While specific studies on the stereoisomers of this compound are not extensively reported in the public domain, the principles of stereochemistry are fundamental to drug-target interactions, and findings from related molecules can provide valuable insights. Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

For instance, in a study of novel positive allosteric modulators of the sigma-1 receptor, which featured a 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide scaffold, the stereochemistry at the chiral centers had a profound impact on activity. The (4R,5S)- and (4R,5R)-isomers, both having an R-configuration at the C-4 chiral center, were found to be more effective than their corresponding optical antipodes. This demonstrates that a specific three-dimensional arrangement of the atoms is required for optimal interaction with the receptor.

In the context of this compound, if a chiral center is introduced, for example by substitution on the methylene bridge of the acetamide group, it is highly probable that the resulting enantiomers would display different biological activities. One enantiomer may fit more snugly into the binding site of a target protein, allowing for more favorable interactions, while the other enantiomer may bind with lower affinity or not at all.

The following table illustrates the differential activity observed in the stereoisomers of the analogous 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide scaffold.

| Compound | Stereochemistry | Relative Activity |

| Isomer 1 | (4R,5S) | More effective |

| Isomer 2 | (4S,5R) | Less effective |

| Isomer 3 | (4R,5R) | More effective |

| Isomer 4 | (4S,5S) | Less effective |

This data is from a study on a related acetamide-containing scaffold and serves to illustrate the principle of stereochemical influence.

The amide bond of the acetamide moiety is known to have a high degree of double-bond character, leading to restricted rotation and the existence of cis and trans isomers. In most open-chain amides, the trans conformation is sterically favored. Furthermore, studies on N-arylacetamides have shown that restricted rotation can also occur around the aryl-nitrogen bond, leading to the presence of different rotamers, often described as exo and endo forms, depending on the orientation of the substituents relative to the benzene ring. The energetic barrier to this rotation can influence the population of each conformer in solution.

Computational modeling and NMR spectroscopy are powerful tools for studying the conformational preferences of molecules in solution. For example, Nuclear Overhauser Effect (NOE) data from NMR studies can provide information about the proximity of different protons in the molecule, allowing for the elucidation of the predominant solution-state conformation. It is plausible that the this compound scaffold exists as a dynamic equilibrium of multiple conformers, with the biologically active conformation being the one that is recognized and bound by the target protein. Modifications to the scaffold that either stabilize or destabilize the active conformation can therefore have a significant impact on the compound's potency.

Mechanistic Biological Investigations of 2 2 Phenoxyphenyl Acetamide and Its Derivatives in Vitro and Preclinical Focus

Cellular Pathway Modulation Studies

Mechanistic Insights into Cellular Response (e.g., induction of apoptosis pathways)

The cellular response to phenoxyacetamide derivatives involves the induction of programmed cell death, or apoptosis. Studies on novel phenoxyacetamide compounds have demonstrated their potential as potent inducers of apoptosis, particularly in cancer cell lines.

In vitro investigations on human liver cancer (HepG2) and breast cancer (MCF-7) cell lines have shown that certain phenoxyacetamide derivatives can significantly increase apoptotic cell death. nih.gov For instance, one derivative was found to enhance the total apoptotic cell death in HepG2 cells by approximately 24.51-fold. nih.gov The underlying mechanisms for this pro-apoptotic activity involve the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptosis pathways. nih.gov

A critical aspect of the intrinsic, or mitochondrial, pathway of apoptosis is the balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. Research has indicated that phenoxyacetamide derivatives can induce apoptosis by upregulating the expression of the pro-apoptotic protein Bax (BCL-2-associated X protein) while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a crucial event that leads to mitochondrial dysfunction and the subsequent activation of caspases, the executive enzymes of apoptosis. nih.govnih.gov

Furthermore, the activation of the extrinsic, or death receptor-mediated, pathway has also been implicated. This pathway is initiated by the binding of ligands, such as tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface. nih.gov In addition to modulating the Bcl-2 family, some phenoxyacetamide derivatives have been shown to arrest the cell cycle, for example, at the G0/G1 phase, thereby preventing cancer cell proliferation. nih.gov

The table below summarizes the effects of a novel phenoxyacetamide derivative (Compound I) on apoptotic gene expression in the HepG2 cell line.

| Gene | Function | Effect of Compound I |

| Bax | Pro-apoptotic | Significant upregulation |

| Bcl-2 | Anti-apoptotic | Significant downregulation |

| Caspase-3 | Executioner caspase | Upregulation |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulation |

This table illustrates the modulation of key apoptotic genes by a phenoxyacetamide derivative in a cancer cell line model.

Mechanistic Studies in Cell-Free and Recombinant Protein Systems

Cell-free and recombinant protein systems are powerful in vitro tools that allow for the detailed investigation of molecular interactions in a controlled environment, devoid of cellular complexity. nih.govbiosynsis.comnih.gov

Cell-Free Protein Synthesis (CFPS) Systems: These systems utilize cell lysates containing the necessary machinery for transcription and translation to produce proteins from a DNA or mRNA template. biosynsis.comresearchgate.net CFPS offers several advantages for mechanistic studies, including the ability to produce toxic proteins, incorporate unnatural amino acids for labeling, and directly access the reaction environment for analysis. biosynsis.com This makes them suitable for studying how a compound might directly affect the processes of transcription or translation or for producing a target protein for interaction studies. nih.gov

Recombinant Protein Systems: This approach involves the expression of a specific protein of interest in a host organism (like bacteria, yeast, or mammalian cells) and its subsequent purification. biocompare.com The purified recombinant protein can then be used in various assays to study its function and interactions with other molecules, such as potential drug candidates. biocompare.com Common applications include enzyme activity assays, receptor-ligand binding studies, and structural biology analyses. biocompare.com For example, a recombinant enzyme could be used to test whether a compound acts as an inhibitor, and kinetic studies could elucidate the mechanism of inhibition. nih.gov

While these systems are invaluable for mechanistic pharmacology, a review of the available scientific literature indicates that specific studies utilizing cell-free or recombinant protein systems to investigate the direct molecular targets and mechanisms of 2-(2-Phenoxyphenyl)acetamide have not been extensively reported. Such studies would be beneficial in identifying the precise protein(s) with which this compound or its active derivatives interact to elicit their biological effects.

Comparative Mechanistic Analysis with Structurally Related Compounds

The biological activity of phenoxyacetamide derivatives can be significantly influenced by their chemical structure. Comparative analysis of this compound with its structural analogs reveals a diverse range of mechanisms and therapeutic targets.

Structure-Activity Relationship (SAR) in Apoptosis Induction: Studies on various phenoxyacetamide derivatives have shown that the substitution pattern on the aromatic rings plays a crucial role in their cytotoxic and pro-apoptotic activity. For example, the presence and position of electron-withdrawing or electron-donating groups can modulate the compound's ability to interact with its biological target and induce cell death. researchgate.net In some series, derivatives with specific substitutions have shown enhanced anti-inflammatory or anticancer properties, while others with different modifications were found to be inactive. researchgate.net

Comparative IC50 Values of Phenoxyacetamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Novel Phenoxyacetamide Derivative I | HepG2 | 1.43 |

| Novel Phenoxyacetamide Derivative II | HepG2 | 6.52 |

| 5-Fluorouracil (Reference Drug) | HepG2 | 5.32 |

| N-(2-hydroxyphenyl) acetamide (B32628) (NA-2) | MCF-7 | 1650 |

This table presents a comparison of the half-maximal inhibitory concentration (IC50) values for different acetamide derivatives, highlighting the impact of structural variations on cytotoxic potency. nih.govnih.gov

Alternative Mechanisms of Action: Not all phenoxyacetamide analogs induce apoptosis. The versatility of the phenoxyacetamide scaffold allows for the design of compounds with entirely different mechanisms of action.

Ion Channel Modulation: A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs have been identified as inhibitors of SLACK potassium channels (KCNT1). mdpi.com The structure-activity relationship studies in this series showed that substitutions on the 2-aryloxy ring, such as chloro and trifluoromethyl groups, were important for potency. mdpi.com This highlights a completely different therapeutic application for compounds with a similar core structure.

G-Protein Coupled Receptor (GPCR) Modulation: A derivative of this compound, known as GRA2 (2-(1-naphthyloxy)-N-(2-phenoxyphenyl)acetamide), functions as an inverse agonist for the orphan G protein-coupled receptor 21 (GPR21). Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response by inhibiting the receptor's constitutive activity. nih.govmdpi.comsemanticscholar.org The mechanism of GRA2 involves reducing the basal activity of GPR21, which has been shown to play a role in inflammation and macrophage migration. researchgate.netnih.gov This is in stark contrast to the apoptosis-inducing mechanisms observed for other phenoxyacetamide derivatives.

Antimicrobial and Other Activities: The phenoxyacetamide scaffold has been explored for a wide range of other pharmacological activities, including anti-mycobacterial, anti-inflammatory, and antiplasmodial effects. researchgate.netmdpi.com For instance, 2-phenoxybenzamides have been investigated for their activity against P. falciparum, the parasite responsible for malaria, with SAR studies revealing that the substitution pattern on the anilino part of the molecule is critical for its antiplasmodial potency. mdpi.com

This comparative analysis underscores the chemical tractability and mechanistic diversity of the phenoxyacetamide class of compounds. The specific biological effect is intricately linked to the precise arrangement of functional groups on the core scaffold, allowing for the fine-tuning of activity towards different molecular targets and therapeutic outcomes.

Computational and Theoretical Studies of 2 2 Phenoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a foundational understanding of the intrinsic properties of a molecule. These calculations provide insights into the electron distribution, stability, and reactivity of 2-(2-Phenoxyphenyl)acetamide, which are essential for predicting its chemical behavior and biological activity.

The electronic structure of this compound governs its reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this analysis. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. scispace.com

In studies of analogous phenylacetamide derivatives, DFT calculations have been used to determine these electronic parameters. For instance, the HOMO and LUMO energies for a series of substituted phenylacetamides were found to be in the ranges of -9.57 eV to -4.58 eV and -2.19 eV to -0.13 eV, respectively. scispace.com The energy gap (ΔE) for these compounds is a key determinant of their stability, with a larger gap indicating higher stability and lower reactivity. scispace.com The molecular electrostatic potential (MEP) plot is another valuable tool, which maps the electrostatic potential onto the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack. scispace.com

Table 1: Representative Electronic Properties of Phenylacetamide Analogs

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.57 to -4.58 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.19 to -0.13 eV |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | 2.39 to 7.38 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron | Related to EHOMO |

| Electron Affinity (A) | The energy released when an electron is added | Related to ELUMO |

Note: These values are representative of phenylacetamide derivatives and provide an estimation for this compound.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is performed to identify the most stable conformations (i.e., those with the lowest energy). This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The resulting potential energy surface reveals the global and local energy minima, which correspond to the most probable conformations of the molecule.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) and infrared (IR) vibrational frequencies can be performed. In related compounds, DFT methods have been successfully used to predict these spectroscopic features, showing good correlation with experimental results. nih.gov This predictive capability is invaluable for confirming the synthesis of this compound and for its structural characterization.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding how this compound might interact with biological macromolecules, such as proteins and enzymes. These techniques are cornerstones of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and a target protein.

For example, in studies of similar phenoxyacetamide derivatives, molecular docking has been employed to investigate their binding to enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. nih.gov The docking scores provide an estimation of the binding affinity, and the analysis of the docked pose reveals the key amino acid residues involved in the interaction. These studies on related structures suggest that the phenoxy and acetamide (B32628) moieties are often crucial for anchoring the ligand within the active site of the target protein.

Table 2: Illustrative Molecular Docking Results for a Phenylacetamide Analog with a Protein Target

| Parameter | Description | Example Finding |

|---|---|---|

| Docking Score | Estimated binding affinity (e.g., in kcal/mol) | -7.0 to -9.0 kcal/mol |

| Hydrogen Bonds | Key polar interactions with specific amino acid residues | Interaction with SER, ARG, TYR |

| Hydrophobic Interactions | Non-polar interactions with specific amino acid residues | Interaction with LEU, VAL, PHE |

| Interacting Residues | Specific amino acids in the binding pocket involved in the interaction | SER-353, ARG-120, TYR-385 |

Note: This data is illustrative and based on studies of analogous compounds.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net These models are generated based on a set of active compounds and are used to identify new molecules with the potential for similar activity through virtual screening.

For classes of compounds that include the phenoxyacetamide scaffold, pharmacophore models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net The generation of a pharmacophore model for this compound and its analogs would involve identifying the common chemical features among active molecules and their spatial arrangement. This model can then be refined and used to search large chemical databases for novel compounds with potential therapeutic applications. researchgate.netresearchgate.net

Virtual Screening Approaches for Novel Analogues

Virtual screening has emerged as a powerful tool in the quest for novel analogues of this compound with desired biological activities. This computational technique allows for the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Both structure-based and ligand-based virtual screening approaches have been employed to explore the therapeutic potential of the phenoxyacetamide scaffold.

In a notable example of structure-based virtual screening, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia. mdpi.comnih.gov This approach utilized the three-dimensional structure of the target protein to dock and score a library of compounds, leading to the discovery of potent inhibitors. mdpi.com The initial hit compound from this screening, A8 , demonstrated moderate growth inhibition against Ba/F3 (BCR-ABL1) cells with a half-maximal growth inhibition concentration (GI50) of 6.4 μM. mdpi.com

Another strategy involves the use of pharmacophore models. In a study targeting the main protease (Mpro) of SARS-CoV-2, a structure-based pharmacophore model was used to screen 2-phenoxyacetamide (B1293517) derivatives. nih.gov This method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. The screening resulted in the identification of several ligands with high fit scores, indicating a strong potential for binding to the Mpro active site. nih.gov

Ligand-based virtual screening, on the other hand, leverages the knowledge of known active compounds to identify new ones with similar properties, even when the three-dimensional structure of the target is unknown. This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities.

These virtual screening campaigns have successfully identified novel phenoxyacetamide derivatives with potential applications in oncology and antiviral therapy, demonstrating the efficiency and effectiveness of these computational methods in modern drug discovery.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound analogues and their biological targets at an atomic level. These simulations model the movement of atoms and molecules over time, providing valuable information on the stability of ligand-protein complexes, the influence of solvent, and conformational changes that are crucial for biological function.

Analysis of Ligand-Target Complex Stability and Flexibility

MD simulations have been instrumental in validating the binding modes and assessing the stability of complexes formed between phenoxyacetamide derivatives and their target proteins. For instance, in the development of novel DOT1L inhibitors, a histone methyltransferase implicated in leukemia, MD simulations were performed on the top-ranked hits identified from virtual screening. nih.gov These simulations confirmed that the identified phenoxyacetamide derivatives could maintain stable interactions within the DOT1L active site. nih.gov

Solvent Effects and Conformational Transitions

The surrounding solvent plays a critical role in molecular recognition and binding. MD simulations explicitly model the solvent molecules, typically water, allowing for the investigation of their effects on the conformational dynamics of both the ligand and the protein. Studies on simpler acetamide structures, such as diacetamide, have shown that polar solvents can significantly influence the conformational equilibria and vibrational spectra of the molecule. nih.gov These computational investigations reveal that the geometry and electronic structure of the amide group are sensitive to the polarity of the environment. nih.gov

While specific MD studies focusing solely on the solvent effects and conformational transitions of this compound are not extensively documented in the available literature, the principles derived from related molecules are applicable. The flexibility of the ether linkage and the acetamide group in this compound suggests that its conformation is likely to be influenced by the solvent environment. MD simulations can predict the preferred conformations in different solvents and how these conformational changes might impact target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern their biological effects.

Development of Predictive Models for Biological Activity Mechanisms

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for various series of 2-phenoxyacetamide analogues. These models have been successfully applied to predict activities such as the inhibition of hypoxia-inducible factor-1 (HIF-1) and monoamine oxidase (MAO). nih.govresearchgate.net

For a series of 2-phenoxy-N-substituted acetamide analogues as HIF-1 inhibitors, a 2D-QSAR model was developed using the Multiple Linear Regression (MLR) method. nih.gov The resulting model demonstrated a strong correlation between the chemical descriptors and the inhibitory activity. The statistical quality of this model is summarized in the table below.

| Statistical Parameter | Value |

|---|---|

| Correlation coefficient (r²) | 0.9469 |

| Cross-validated squared correlation coefficient (q²) | 0.8933 |

| External predictive ability (pred_r²) | 0.7128 |

In a separate study on 2-phenoxyacetamide analogues as monoamine oxidase B (MAO-B) inhibitors, a 2D-QSAR model was constructed for a series of 28 compounds. researchgate.net This model also showed significant predictive ability for the biological activity of both the training and test sets of compounds. researchgate.net

3D-QSAR studies, which consider the three-dimensional arrangement of atoms, have also been performed. For the HIF-1 inhibitors, a 3D-QSAR model was generated using a k-nearest neighbor molecular field analysis approach, which yielded high internal and external predictability with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov

Validation and Interpretability of QSAR Models

The robustness and predictive power of a QSAR model are established through rigorous validation procedures. nih.govuniroma1.it Internal validation, often assessed by the cross-validated squared correlation coefficient (q²), measures the model's stability and predictive ability on the training set. nih.govu-strasbg.fr External validation, on the other hand, evaluates the model's performance on an independent set of compounds (the test set) that were not used in the model development. uniroma1.it A high external predictive ability (pred_r²) is a crucial indicator of a reliable QSAR model. nih.gov

The interpretability of QSAR models is equally important as it provides insights into the structure-activity relationship. The descriptors used in the model highlight the key molecular properties that influence biological activity. For example, in the 2D-QSAR model for HIF-1 inhibitors, descriptors such as SssNHE-index (related to the count of nitrogen atoms connected to single bonds), slogp (a measure of lipophilicity), T_O_N_1, and T_2_Cl_1 were identified as significant. nih.gov Similarly, for MAO-B inhibitors, descriptors like molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability were found to be important. researchgate.net The positive correlation with molecular weight suggested that bulkier substituents could enhance MAO inhibitory activity. researchgate.net

The insights gained from these validated and interpretable QSAR models are invaluable for the rational design of new this compound analogues with improved potency and selectivity.

Advanced Analytical Methodologies for Research and Characterization of 2 2 Phenoxyphenyl Acetamide

Chromatographic Method Development for Research Samples

Chromatographic techniques are central to the separation and quantification of 2-(2-phenoxyphenyl)acetamide in complex matrices and for the assessment of its purity. The development of robust and reliable methods is a critical step in its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and identification of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such a molecule. mdpi.com Method optimization involves a systematic evaluation of stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A typical starting point for method development would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous component (like deionized water with a pH modifier such as formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe with good peak shape.

The UV detector is commonly used for aromatic compounds like this compound, with the detection wavelength set to a value that maximizes the absorbance of the analyte, likely around 254 nm or 258 nm. nih.govresearchgate.net Validation of the developed method is crucial and involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the results. nih.govnih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS detection and controls pH. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection | UV at 254 nm | Aromatic rings in the molecule are expected to absorb strongly at this wavelength. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its relatively high molecular weight and polar amide group, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable analogue. jfda-online.com

Common derivatization strategies for compounds containing active hydrogens, such as the amide group in this compound, include silylation or acylation. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be employed. researchgate.netojp.gov

The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary GC column, such as one with a dimethylpolysiloxane or phenyl-substituted stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector provides structural information and confirmation of the derivative's identity.

Table 2: Potential GC Derivatization and Analysis Parameters for this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | BSTFA with 1% TMCS | A powerful silylating agent that converts the amide to a more volatile TMS derivative. |

| Reaction Conditions | 70 °C for 30 minutes | Ensures complete derivatization. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust, and relatively non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100 °C (1 min) to 300 °C at 15 °C/min | A temperature ramp allows for the separation of the derivative from any byproducts or impurities. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio information for identification and structural elucidation. |

While this compound itself is not chiral, the introduction of a chiral center during its synthesis or the presence of chiral impurities would necessitate methods for assessing enantiomeric purity. Chiral chromatography is the most effective technique for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

For compounds like this compound, a CSP is the more common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of enantiomers. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Supercritical fluid chromatography (SFC) with a chiral stationary phase can also be a powerful alternative for enantiomeric separations. nih.gov

Table 3: Exemplary Chiral HPLC Method Parameters for a Chiral Analogue of this compound

| Parameter | Condition | Rationale |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | A versatile chiral stationary phase effective for a broad range of compounds. |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | A common mobile phase for normal-phase chiral separations. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Temperature | 25 °C | Temperature can influence chiral recognition and should be controlled. |

| Detection | UV at 254 nm | For detection of the aromatic system. |

Spectroscopic Techniques for Advanced Structural Elucidation and Mechanistic Probes

Spectroscopic techniques provide invaluable information about the molecular structure and connectivity of this compound. Advanced methods can offer deeper insights into its three-dimensional structure and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms within the molecule. For instance, a COSY spectrum would reveal couplings between adjacent protons, while HSQC and HMBC would show correlations between protons and their directly attached or more distant carbons, respectively. This allows for the unambiguous assignment of all proton and carbon signals in the spectra.

Solid-state NMR (ssNMR) is a specialized technique that can provide information about the structure of this compound in the solid state. This is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. semanticscholar.orgsoton.ac.uk Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of the atoms in each crystalline form. nih.govnih.gov

Table 4: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplet |

| Methylene Protons (-CH₂-) | ~3.6 | Singlet |

| Amide Proton (-NH-) | 7.5 - 8.5 | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of this compound and its fragments. nih.gov This is a powerful tool for confirming the identity of the compound and for distinguishing it from isobaric species.

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, can be used to study the fragmentation pathways of the molecule. nih.govnih.gov In a typical MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. By studying the masses of the fragment ions, it is possible to deduce the fragmentation pathways and gain insights into the structure of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and cleavages within the ether linkage. researchgate.net

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Proposed) | Fragment Structure |

| 227 | [M - H₂NCO]+ |

| 181 | [C₁₂H₉O]+ |

| 168 | [C₁₂H₈O]+ |

| 94 | [C₆H₅OH]+ |

| 77 | [C₆H₅]+ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the absorption (IR) or scattering (Raman) of light, researchers can identify functional groups, study molecular symmetry, and investigate intermolecular forces such as hydrogen bonding.

In the analysis of this compound, these techniques provide a molecular fingerprint. The IR spectrum is particularly sensitive to polar functional groups. Key vibrational modes for this compound would include the N-H stretching of the amide group, typically appearing as a strong band in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the amide (Amide I band) is one of the most characteristic absorptions, expected to be observed as a very strong band around 1680-1630 cm⁻¹. The N-H bending (Amide II band) typically appears near 1640-1550 cm⁻¹. Furthermore, the asymmetric C-O-C stretching of the phenoxy ether linkage would produce a strong band in the 1270-1200 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. It is often more effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring vibrations (C=C stretching) in the 1600-1400 cm⁻¹ range and the C-H stretching modes above 3000 cm⁻¹.

The positions and shapes of these bands, particularly the N-H and C=O stretching bands, are highly sensitive to the local environment. Shifts in these frequencies can indicate the presence and strength of intermolecular hydrogen bonding within the crystal lattice, a critical aspect of the compound's solid-state structure. A study on substituted N-(phenyl)-2-chloroacetamides noted that while systematic variation with substitution was not observed due to varying crystalline states, the core CO and NH frequencies were central to the analysis. researchgate.net

Table 1: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Amide (N-H) | Stretching | 3400 - 3200 | Strong, Medium | Medium |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium, Weak | Strong |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium | Strong |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 | Very Strong | Medium, Weak |

| Amide (N-H) | Bending (Amide II) | 1640 - 1550 | Strong | Weak |

| Aromatic (C=C) | Ring Stretching | 1600 - 1400 | Medium, Strong | Strong |

| Ether (Ar-O-C) | Asymmetric Stretching | 1270 - 1200 | Strong | Medium |

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Furthermore, crystallographic data would map out the network of intermolecular interactions, such as N-H···O hydrogen bonds, which are common in acetamide (B32628) structures. These interactions govern the crystal packing and influence the material's physical properties. In many related acetamide derivatives, molecules are linked into chains or dimers by these hydrogen bonds. nih.govnih.gov The analysis provides fundamental data including the crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Diffraction Analysis

| Parameter | Description | Illustrative Example Value (from a related acetamide nih.gov) |

| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₀ClNO₂ |

| Formula Weight | The mass of one mole of the compound. | 259.68 |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 11.3513 Å, b = 10.4585 Å, c = 10.2944 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 100.954°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1199.86 |

| Z | The number of molecules in the unit cell. | 4 |

| Key Torsion Angle | Defines the conformation between specific groups. | C-O-C-C Dihedral Angle |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS in research contexts)

In many research scenarios, this compound may be part of a complex mixture, such as a reaction mixture containing starting materials and byproducts, or a biological matrix during metabolic studies. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for analyzing such samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The compound would first be separated from other components in a liquid chromatography column, typically using reversed-phase chromatography. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules, which would likely generate a protonated molecular ion [M+H]⁺. The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection. LC-MS is a primary tool for impurity profiling, stability studies, and identifying potential degradation products in pharmaceutical research. kuleuven.be Tandem mass spectrometry (LC-MS/MS) can further fragment the parent ion to obtain structural information, aiding in the unequivocal identification of unknown related substances. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, though it is best suited for volatile and thermally stable compounds. nih.gov For this compound, direct analysis might be challenging without derivatization due to its relatively high molecular weight and polarity. However, derivatization to increase volatility could enable GC-MS analysis. nih.gov This technique is particularly useful for identifying volatile impurities or reactants from a synthesis process. The sample is vaporized and separated in a gas chromatography column, after which the separated components enter the mass spectrometer, are ionized (typically by electron ionization), and detected. The resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparison with spectral libraries. unar.ac.idjmchemsci.com

Table 3: Applications of Hyphenated Techniques in the Research of this compound

| Technique | Principle | Primary Application in Research Context | Information Obtained |

| LC-MS | Separates non-volatile compounds in the liquid phase followed by mass analysis. | Impurity profiling, reaction monitoring, identification of metabolites or degradants. | Molecular weight of the compound and related substances, quantitative analysis. |

| LC-MS/MS | LC separation followed by mass selection of a parent ion and fragmentation for a second mass analysis. | Structural elucidation of unknown impurities or metabolites. | Structural fragments of the target molecule, enabling definitive identification. |

| GC-MS | Separates volatile compounds in the gas phase followed by mass analysis. | Analysis of volatile starting materials, solvents, or byproducts; analysis of the compound after derivatization. | Molecular weight and characteristic fragmentation pattern for identification. |

Future Research Directions and Potential Academic Contributions

Development of Novel 2-(2-Phenoxyphenyl)acetamide-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating the mechanisms of biological processes and for validating novel drug targets. The this compound scaffold presents a promising starting point for the design of such tools. Future work in this area could involve modifying the core structure to incorporate reporter tags, such as fluorescent dyes or radioactive isotopes, enabling the visualization and quantification of its interactions within cellular systems.